molecular formula C8H7ClF3N3 B1369455 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride CAS No. 1185303-39-2

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride

Cat. No.: B1369455
CAS No.: 1185303-39-2
M. Wt: 237.61 g/mol
InChI Key: CELIWBMVPASHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is a benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and an amine (-NH₂) group at the 5-position of the benzimidazole core, with a hydrochloride salt formulation. This compound is synthesized via condensation of 1,2-phenylenediamine with trifluoroacetic acid (CF₃COOH) under reflux conditions in the presence of concentrated HCl, followed by purification .

Properties

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELIWBMVPASHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2,3-Dichlorotrifluorotoluene or related trifluoromethylated benzene derivatives serve as starting materials for the trifluoromethyl group introduction.
  • o-Phenylenediamine derivatives (e.g., 4-bromo-1,2-phenylenediamine) are used for benzimidazole ring formation.
  • Intermediates such as 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole derivatives are commonly prepared and then further functionalized.

Synthesis of the Benzimidazole Core

  • The benzimidazole ring is formed by condensation of o-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives under acidic or reflux conditions.
  • Example: Reaction of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde yields 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole in 77% yield.

Introduction of the Trifluoromethyl Group

  • Trifluoromethylation is achieved either by starting with trifluoromethyl-substituted benzene derivatives or by introducing the group via electrophilic trifluoromethylation.
  • A patented method describes using 2,3-dichlorotrifluorotoluene as a precursor, which undergoes fluorination, cyanation, hydrogenation, and hydrolysis steps to yield trifluoromethyl benzamide intermediates.
  • This method avoids hazardous reagents and achieves yields above 67% with purity over 97%.

Functionalization at the 5-Position to Install the Amine

  • The amino group at the 5-position is introduced by substitution reactions or reduction of nitro precursors.
  • For example, 5-bromo-benzimidazole derivatives can be converted to 5-amino derivatives by nucleophilic substitution or catalytic hydrogenation.
  • The amino group is then converted to the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

Formation of the Hydrochloride Salt

  • The free amine is reacted with hydrochloric acid in ethanol or another suitable solvent to precipitate the hydrochloride salt.
  • This step enhances the compound’s stability and facilitates purification.

Representative Preparation Example (Based on Patent WO2011099832A2)

Step Reaction Description Conditions Yield (%) Notes
1 Synthesis of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole Condensation of 4-bromo-1,2-phenylenediamine with 2-chloro-6-fluorobenzaldehyde 77 Silica gel column purification
2 Conversion to 5-amino derivative Nucleophilic substitution or catalytic hydrogenation Variable Amino group installation
3 Introduction of trifluoromethyl group Using trifluoromethylated benzene derivatives or electrophilic trifluoromethylation 49 (example) Multi-step synthesis involving cyanation and hydrolysis
4 Formation of hydrochloride salt Treatment with HCl in ethanol at 40 °C High Precipitation of pure hydrochloride salt

Research Findings and Optimization Notes

  • The use of 2,3-dichlorotrifluorotoluene as a starting material is advantageous due to its availability and cost-effectiveness.
  • Avoidance of hazardous reagents such as highly toxic or explosive chemicals improves safety and environmental impact.
  • The multi-step process involving fluorination, cyanation, and hydrolysis is optimized to minimize by-products and improve purity.
  • Chromatographic purification and recrystallization from ethanol-HCl mixtures yield high-purity hydrochloride salts suitable for pharmaceutical applications.
  • The overall synthetic route balances yield, purity, and operational simplicity, making it amenable to scale-up.

Summary Table of Key Preparation Methods

Preparation Step Method Description Key Reagents Typical Conditions Yield Range Reference
Benzimidazole ring formation Condensation of o-phenylenediamine with aldehydes o-Phenylenediamine, aromatic aldehydes Acidic reflux 70-80%
Trifluoromethyl group introduction Fluorination, cyanation, hydrogenation, hydrolysis 2,3-Dichlorotrifluorotoluene, fluorination catalysts 60-260 °C, 0.5-4 h >67%
Amino group installation Nucleophilic substitution or reduction of bromo/nitro precursors Catalytic hydrogenation, nucleophiles Mild conditions Variable
Hydrochloride salt formation Reaction with HCl in ethanol HCl, ethanol 40 °C, stirring High purity

Chemical Reactions Analysis

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is its potential as an anticancer agent. Studies have shown that derivatives of benzimidazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human cervical cancer (HeLa) cells, demonstrating substantial inhibition of cell viability. The presence of trifluoromethyl groups has been linked to enhanced biological activity, making these compounds promising candidates for further development in oncology .

Inhibition of Leukotriene Production

Research indicates that benzimidazole derivatives can inhibit leukotriene production, which is implicated in inflammatory diseases and conditions such as asthma and rheumatoid arthritis. The compound's structure allows it to interact with specific biological targets involved in leukotriene synthesis, thus presenting a therapeutic avenue for managing inflammatory responses .

Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action .

Toll-Like Receptor Modulation

Recent studies have identified the potential of benzimidazole derivatives as Toll-like receptor (TLR) agonists. Specifically, compounds that share structural similarities with this compound have been shown to selectively activate TLR8, leading to the induction of T helper 1-polarizing cytokines. This property positions them as promising candidates for vaccine adjuvants, particularly for enhancing immune responses in vulnerable populations such as the elderly and infants .

Pharmacological Profiles

The pharmacokinetic profiles of compounds similar to this compound have been evaluated in animal models, showing favorable absorption characteristics and bioavailability. For example, studies indicate that related compounds exhibit moderate clearance rates and long half-lives, which are desirable traits for therapeutic agents .

Table 1: Summary of Biological Activities

Activity TypeCompound AnalogTarget Organism/Cell LineResult
AnticancerBenzimidazole DerivativeHeLa Cells~80% inhibition at 100 µM
AntimicrobialBenzimidazole DerivativeStaphylococcus aureusMIC 3.12 µg/mL
Leukotriene InhibitionBenzimidazole DerivativeInflammatory ModelsSignificant reduction observed
TLR AgonismBenzimidazole DerivativeImmune CellsInduction of cytokines

Case Study: Anticancer Activity Evaluation

A detailed study assessed the anticancer activity of various benzimidazole derivatives, including those structurally related to this compound. The study utilized both in vitro and in vivo models to measure cytotoxicity against multiple cancer cell lines. Results indicated a dose-dependent response with significant inhibition observed at concentrations above 50 µM.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine Dihydrochloride

  • Synthesis : Similar to the hydrochloride variant but requires additional HCl during purification .
  • Applications: The dihydrochloride form may offer enhanced stability in acidic formulations compared to the monohydrochloride form .

2-(3-Bromophenyl)-1H-benzo[d]imidazole (2a)

  • Structural Difference : A bromine atom replaces the trifluoromethyl group at the 2-position.
  • Synthesis : Synthesized using 3-bromobenzaldehyde and acetic acid (AcOH) at 85°C, avoiding the need for strong acids like CF₃COOH .

2-Methyl-1H-benzo[d]imidazole (2o)

  • Structural Difference : A methyl (-CH₃) group replaces the trifluoromethyl group.
  • Synthesis : Prepared using acetic acid under milder reflux conditions (16 hours vs. 4 hours for the -CF₃ variant) .
  • Properties : The methyl group offers lower electronegativity and lipophilicity, reducing membrane permeability compared to -CF₃ derivatives .

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituent (Position) Salt Form Solubility (Water) LogP (Predicted) Synthesis Time/Conditions
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine HCl -CF₃ (2), -NH₂ (5) Hydrochloride Moderate 2.1 4 h reflux (CF₃COOH, HCl)
2-Trifluoromethyl-3H-benzoimidazol-5-ylamine diHCl -CF₃ (2), -NH₂ (5) Dihydrochloride High 1.8 Additional HCl during workup
2-(3-Bromophenyl)-1H-benzo[d]imidazole -Br (2) None Low 3.5 16 h at 85°C (AcOH)
2-Methyl-1H-benzo[d]imidazole -CH₃ (2) None Moderate 1.5 16 h reflux (AcOH)

Key Findings :

  • Solubility : The dihydrochloride salt exhibits superior water solubility due to its ionic nature, while brominated derivatives are less soluble .
  • Lipophilicity : The trifluoromethyl group increases LogP compared to methyl or unsubstituted benzimidazoles, favoring blood-brain barrier penetration .
  • Synthetic Efficiency : Trifluoromethyl derivatives require harsher conditions (CF₃COOH, reflux) but shorter reaction times than brominated analogues .

Analytical and Pharmacokinetic Considerations

    Biological Activity

    2-Trifluoromethyl-3H-benzoimidazol-5-ylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

    • IUPAC Name: this compound
    • CAS Number: 1185303-39-1
    • Molecular Formula: C9H8F3N3•HCl

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

    • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, particularly those linked to cancer proliferation and inflammation.
    • Modulation of Gene Expression: It affects the expression of genes associated with apoptosis and cell cycle regulation, promoting cell death in malignant cells.

    Anticancer Properties

    Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

    Cell Line IC50 (µM) Effect Observed
    MCF7 (Breast Cancer)12.5Induction of apoptosis
    A549 (Lung Cancer)9.8Inhibition of cell proliferation
    HeLa (Cervical Cancer)15.0Cell cycle arrest

    Antimicrobial Activity

    The compound also displays antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are as follows:

    Microorganism MIC (µg/mL) Activity
    Staphylococcus aureus32Moderate inhibition
    Escherichia coli16Strong inhibition
    Pseudomonas aeruginosa64Weak inhibition

    Study on Anticancer Effects

    A study conducted by Zhang et al. (2023) evaluated the effects of the compound on breast cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers such as caspase activation and PARP cleavage.

    Study on Antimicrobial Efficacy

    In a separate investigation by Lee et al. (2024), the antimicrobial properties were assessed against various pathogens. The results showed that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 2-trifluoromethylbenzimidazole derivatives, and how do reaction conditions influence yield?

    • Methodology : Two primary methods are documented:

    • Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, requiring ligands (e.g., TMEDA) and tolerating Cl/Br/I substituents .
    • Acid-mediated cyclization using CF₃COOH and HCl under reflux, which avoids metal catalysts but requires stringent temperature control .
      • Key factors : Catalyst choice (metal vs. acid), halogen reactivity (Br > Cl in cross-coupling), and reaction time (4–18 hours depending on method).

    Q. How is the structural integrity of the compound confirmed post-synthesis?

    • Analytical techniques :

    • NMR spectroscopy (¹H/¹³C) to verify aromatic proton environments and trifluoromethyl group integration.
    • IR spectroscopy to identify NH stretches (3100–3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
    • Elemental analysis to validate purity (>95% by HPLC in cited protocols) .

    Q. What purification strategies are effective for isolating 2-trifluoromethylbenzimidazole derivatives?

    • Standard methods :

    • Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
    • Filtration to remove byproducts like triethylammonium chloride .
      • Crystallization : Recrystallization in ethanol/water mixtures for hydrochloride salts .

    Advanced Research Questions

    Q. How do electronic effects of substituents (e.g., halogens, methyl groups) influence the reactivity of intermediates in cross-coupling reactions?

    • Mechanistic insight : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the imidoyl chloride center, accelerating coupling. However, aryl bromides/chlorides show slower reactivity than iodides due to weaker C-X bond activation .
    • Experimental validation : Kinetic studies comparing substituent effects in Cu(I)-catalyzed systems reveal a reactivity order: I > Br > Cl .

    Q. What contradictions exist in reported synthetic protocols, and how can they be resolved?

    • Discrepancies :

    • emphasizes ligand-dependent Cu(I) catalysis, whereas employs acid-mediated cyclization without metals.
      • Resolution : Ligand-free methods (e.g., acidic conditions) reduce metal contamination but may limit substrate scope. Comparative studies using halogenated precursors under both conditions are recommended to assess versatility .

    Q. How can mechanistic pathways (e.g., radical vs. ionic mechanisms) be distinguished in trifluoromethylbenzimidazole synthesis?

    • Approach :

    • Radical trapping experiments : Adding TEMPO to Cu(I)-catalyzed reactions to suppress radical intermediates .
    • Isotopic labeling : Using ¹⁸O-labeled H₂O in acid-mediated cyclization to track oxygen incorporation .

    Q. What are the stability profiles of 2-trifluoromethylbenzimidazol-5-ylamine hydrochloride under varying pH and temperature conditions?

    • Stability testing :

    • pH dependence : Hydrolysis of the benzimidazole ring occurs above pH 9, as shown by HPLC degradation studies .
    • Thermal stability : Decomposition observed >200°C via TGA, with recommended storage at 2–8°C in anhydrous environments .

    Data Analysis & Optimization

    Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled when characterizing novel analogs?

    • Troubleshooting :

    • Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions .
    • Dynamic processes : Variable-temperature NMR to detect tautomerism in the benzimidazole ring .

    Q. What computational tools are suitable for predicting the electronic properties of trifluoromethylbenzimidazole derivatives?

    • Recommended methods :

    • DFT calculations (e.g., B3LYP/6-31G*) to map frontier orbitals and assess nucleophilic/electrophilic sites .
    • Molecular docking to simulate interactions with biological targets (e.g., enzymes) based on crystallographic data .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.